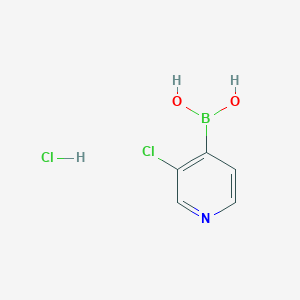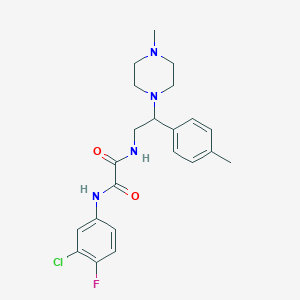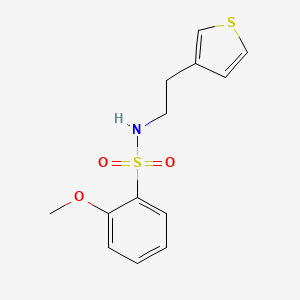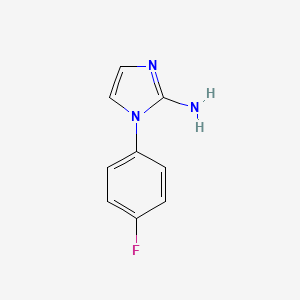
3-Chlorpyridin-4-borsäure HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropyridine-4-boronic acid HCl is a boronic acid derivative with the molecular formula C5H6BCl2NO2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry and material science. The presence of both boronic acid and chloropyridine functionalities makes it a versatile intermediate for various chemical reactions.
Wissenschaftliche Forschungsanwendungen
3-Chloropyridine-4-boronic acid HCl has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules.
Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Chemical Biology: Utilized in the development of probes and sensors for biological studies.
Catalysis: Acts as a ligand or catalyst in various organic transformations.
Wirkmechanismus
Target of Action
The primary target of 3-Chloropyridine-4-boronic acid HCl is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
3-Chloropyridine-4-boronic acid HCl interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound is transferred from boron to palladium . This process involves the formation of a new Pd–C bond through the donation of electrons from palladium .
Biochemical Pathways
The biochemical pathway affected by 3-Chloropyridine-4-boronic acid HCl is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of 3-Chloropyridine-4-boronic acid HCl’s action primarily involve the formation of carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, contributing to the compound’s wide application in organic synthesis .
Action Environment
The action, efficacy, and stability of 3-Chloropyridine-4-boronic acid HCl can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound acts as a reagent, is known to be exceptionally mild and functional group tolerant . This suggests that the compound can maintain its efficacy and stability under a variety of environmental conditions.
Biochemische Analyse
Biochemical Properties
3-Chloropyridine-4-boronic acid HCl plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. The compound is known to participate in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid reagent. This interaction involves the transfer of an organic group from boron to a palladium catalyst, which then forms a new carbon-carbon bond . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with transition metals, making it a valuable tool in synthetic organic chemistry.
Cellular Effects
The effects of 3-Chloropyridine-4-boronic acid HCl on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function . Additionally, it has been observed to impact cell signaling pathways by interacting with specific proteins, thereby altering gene expression and cellular responses.
Molecular Mechanism
At the molecular level, 3-Chloropyridine-4-boronic acid HCl exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and proteins, either inhibiting or activating their functions. This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins . The compound’s ability to form stable complexes with transition metals, such as palladium, is a key aspect of its mechanism of action, particularly in catalytic processes like the Suzuki-Miyaura coupling reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloropyridine-4-boronic acid HCl can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 3-Chloropyridine-4-boronic acid HCl vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-Chloropyridine-4-boronic acid HCl is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of various metabolites. The compound’s role in Suzuki-Miyaura coupling reactions highlights its importance in synthetic organic chemistry, where it facilitates the formation of complex organic molecules . Additionally, its interactions with metabolic enzymes can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, 3-Chloropyridine-4-boronic acid HCl is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which determine its accumulation in different tissues.
Subcellular Localization
The subcellular localization of 3-Chloropyridine-4-boronic acid HCl is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity, gene expression, and cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridine-4-boronic acid HCl typically involves the reaction of 3-chloropyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-chloropyridine with a boronic acid ester in the presence of a base such as potassium carbonate . The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of 3-Chloropyridine-4-boronic acid HCl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloropyridine-4-boronic acid HCl undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The chlorine atom in the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling reactions.
Alcohols/Ketones: Formed from oxidation of the boronic acid group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloropyridine-3-boronic acid: Similar structure but with different positioning of the boronic acid and chlorine groups.
2-Chloropyridine-3-boronic acid: Another isomer with the boronic acid and chlorine groups in different positions.
5-Chloro-3-pyridineboronic acid: Similar compound with the chlorine atom at the 5-position.
Uniqueness
3-Chloropyridine-4-boronic acid HCl is unique due to its specific positioning of the boronic acid and chlorine groups, which allows for selective reactions and the formation of unique products. Its versatility in various chemical reactions and applications in medicinal chemistry and material science further highlights its importance .
Eigenschaften
IUPAC Name |
(3-chloropyridin-4-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2.ClH/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMFGBTWYYWUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)Cl)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B2592241.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2592242.png)
![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2592243.png)
![2-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2592245.png)
![2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2592247.png)

![N-(3-methoxypropyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2592249.png)


![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid](/img/structure/B2592252.png)
![2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592255.png)
![(Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one](/img/structure/B2592257.png)
![7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2592258.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2592259.png)
